RO 5166017 is a synthetic compound that acts as an agonist for the trace amine-associated receptor 1 (TAAR1). This receptor is implicated in various neurological processes, including the modulation of neurotransmitter release and potential therapeutic effects in psychiatric disorders. The compound has garnered attention for its role in preclinical studies aimed at developing treatments for conditions such as schizophrenia and depression.
RO 5166017 was developed by Hoffmann-La Roche and is classified under the category of trace amine-associated receptor agonists. It belongs to a broader class of compounds that interact with TAAR1, which has been linked to the regulation of dopaminergic signaling pathways. The discovery of RO 5166017 was part of a larger effort to identify selective TAAR1 agonists that could offer therapeutic benefits in neuropsychiatric conditions .
The synthesis of RO 5166017 involves several key steps, starting from a common precursor. The initial phase includes the Arbuzov reaction between chloroacetonitrile and triethylphosphine to produce a cyanide intermediate. This is followed by deprotonation with sodium hydride to generate an ylide, which reacts with N-Boc-piperidone to yield a nitrile compound. Subsequent reduction using Raney Nickel leads to the formation of a primary amine, which is then protected and further modified through reactions with aromatic isocyanates or arenesulfonyl chlorides to produce the final compound .
The molecular structure of RO 5166017 can be characterized as follows:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically employed to confirm the structure and purity of RO 5166017. For instance, high-resolution mass spectrometry has confirmed its molecular weight accurately .
RO 5166017 undergoes various chemical reactions that are significant for its pharmacological activity:
The mechanism by which RO 5166017 exerts its effects involves:
Experimental data indicate that RO 5166017 significantly reduces dopamine release in neuronal models, which may correlate with its therapeutic effects against psychotic symptoms .
RO 5166017 exhibits several notable physical and chemical properties:
Physical characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may provide insights into the thermal stability and phase transitions of RO 5166017.
RO 5166017 has potential applications in scientific research, particularly in:
The identification of Trace Amine-Associated Receptor 1 in 2001 marked a paradigm shift in neuropsychopharmacology, revealing a novel receptor family activated by endogenous trace amines like β-phenylethylamine and p-tyramine. These compounds, structurally analogous to monoamine neurotransmitters, had been historically dismissed as mere "false neurotransmitters" due to their low CNS concentrations. Early research linked trace amine dysregulation to schizophrenia, depression, and attention deficit hyperactivity disorder, yet mechanistic understanding remained elusive due to the absence of dedicated receptor targets. The discovery of Trace Amine-Associated Receptor 1 provided a molecular explanation for these associations and ignited interest in its therapeutic potential. However, progress was severely hampered by the lack of selective pharmacological tools—endogenous trace amines exhibited rapid metabolic turnover, while synthetic agonists like amphetamines or thyronamines engaged multiple off-target receptors and transporters. This limitation impeded the isolation of Trace Amine-Associated Receptor 1-specific effects and stifled drug discovery efforts for nearly a decade [3] [6].
The pivotal breakthrough came in 2011 with the introduction of RO5166017, the first potent and selective Trace Amine-Associated Receptor 1 agonist, developed by Hoffmann-La Roche. Engineered through iterative modifications of adrenergic ligands, particularly the α2A-adrenergic receptor agonist S18616, RO5166017 exhibited nanomolar affinity across species (mouse Ki = 1.9 nM, rat Ki = 2.7 nM, human Ki = 31 nM) while demonstrating exceptional selectivity. Comprehensive profiling against 123 targets revealed negligible activity, except for modest interactions at κ-opioid (79-fold selective versus mouse Trace Amine-Associated Receptor 1), adrenergic α2 (64-fold), and imidazoline I1 receptors (15-fold). This selectivity profile finally enabled the precise interrogation of Trace Amine-Associated Receptor 1 biology without confounding off-target effects. RO5166017’s favorable pharmacokinetics, including blood-brain barrier permeability, further facilitated in vivo validation, transforming Trace Amine-Associated Receptor 1 from a neurochemical curiosity into a tractable therapeutic target for neuropsychiatric conditions [4] [6] [10].
Table 1: Key Ligands in Trace Amine-Associated Receptor 1 Research History
Ligand Type/Name | Key Properties | Research Impact |
---|---|---|
Endogenous Trace Amines (e.g., p-tyramine, β-phenylethylamine) | Low CNS concentrations (1-100 ng/g), rapid metabolism, multi-target engagement (e.g., monoamine transporters, receptors) | Implicated Trace Amine-Associated Receptor 1 in neuropsychiatric disorders but limited mechanistic studies |
Non-selective Agonists (e.g., amphetamines, 3-iodothyronamine) | High potency at Trace Amine-Associated Receptor 1 but strong activity at monoaminergic transporters/receptors | Confounded interpretation of Trace Amine-Associated Receptor 1 effects in disease models |
EPPTB | First characterized Trace Amine-Associated Receptor 1 antagonist (mTAAR1 IC50 = 27.5 nM), species-specific, high clearance | Proved Trace Amine-Associated Receptor 1 tonic modulation of dopaminergic neurons; limited utility for chronic studies |
RO5166017 | Selective, high-affness agonist (species Ki 1.9-97 nM), favorable brain penetration, clean off-target profile | Enabled definitive in vitro and in vivo validation of Trace Amine-Associated Receptor 1 as a therapeutic target |
Trace Amine-Associated Receptor 1 functions as a homeostatic modulator of monoaminergic circuits, with its activation producing inhibitory effects on neuronal excitability and neurotransmitter release. RO5166017 has been instrumental in elucidating these mechanisms. In mouse brain slices, RO5166017 application (500 nM) significantly inhibited the firing frequency of dopaminergic neurons in the ventral tegmental area (IC50 = 1.73 nM) and serotonergic neurons in the dorsal raphe nucleus (IC50 = 2.99 nM)—regions with high Trace Amine-Associated Receptor 1 expression. Conversely, it exerted no effect on noradrenergic neurons in the locus coeruleus, where Trace Amine-Associated Receptor 1 is absent. This inhibition was mediated by activating G protein-coupled inwardly rectifying potassium (GIRK) channels, inducing membrane hyperpolarization. Critically, these effects were abolished in Trace Amine-Associated Receptor 1 knockout mice and reversed by the selective antagonist EPPTB, confirming Trace Amine-Associated Receptor 1 specificity. Furthermore, RO5166017 inhibited electrically evoked dopamine release in the nucleus accumbens and dorsal striatum, demonstrating presynaptic modulation of neurotransmitter release without affecting dopamine reuptake kinetics [4] [6] [10].
The intracellular signaling cascades engaged by Trace Amine-Associated Receptor 1 activation exhibit complex interactions with classical monoaminergic receptors. RO5166017 potentiates agonist effects at serotonin 1A receptors in the dorsal raphe, reducing their desensitization rate. Similarly, Trace Amine-Associated Receptor 1 activation by RO5166017 increases dopamine D2 receptor agonist potency while reducing D2 receptor desensitization in the ventral tegmental area. This functional coupling suggests Trace Amine-Associated Receptor 1 acts as an integrative modulator, fine-tuning monoaminergic signaling through both direct neuronal inhibition and heteroreceptor interactions. The primary signaling pathway involves Gαs-mediated cAMP elevation, as evidenced by RO5166017-induced cAMP accumulation in recombinant systems (EC50 values: 3.3 nM mouse, 14 nM rat, 55 nM human). However, in vivo studies reveal pathway selectivity; RO5166017 does not modulate protein kinase A, protein kinase C, extracellular signal-regulated kinases 1/2, cAMP response element-binding protein, or glycogen synthase kinase 3β in rat nucleus accumbens. Instead, it selectively inhibits calcium/calmodulin-dependent protein kinase IIα activity, suggesting context-dependent signaling bias that may be exploited therapeutically [6] [4] [8].
Table 2: Neuronal Effects of RO5166017-Mediated Trace Amine-Associated Receptor 1 Activation
Brain Region | Neuron Type | Effect of RO5166017 | Mechanism | Functional Consequence |
---|---|---|---|---|
Ventral Tegmental Area | Dopaminergic | ↓ Firing frequency (IC50 = 1.73 nM) | GIRK activation, membrane hyperpolarization | Reduced mesolimbic dopamine tone |
Dorsal Raphe Nucleus | Serotonergic | ↓ Firing frequency (IC50 = 2.99 nM) | GIRK activation, membrane hyperpolarization | Reduced forebrain serotonin tone |
Nucleus Accumbens | Presynaptic terminals | ↓ Electrically evoked dopamine release | Presynaptic Trace Amine-Associated Receptor 1 activation | Attenuation of psychostimulant-induced dopamine surge |
Locus Coeruleus | Noradrenergic | No effect | Absence of Trace Amine-Associated Receptor 1 expression | Specificity confirmation |
Conventional antipsychotics, primarily dopamine D2 receptor antagonists, exhibit significant clinical limitations that underscore the need for novel mechanisms like Trace Amine-Associated Receptor 1 agonism. While effective for positive symptoms (e.g., hallucinations, delusions), D2 antagonists demonstrate poor efficacy against negative symptoms (e.g., anhedonia, social withdrawal) and cognitive deficits in schizophrenia. Furthermore, their use is burdened by debilitating side effects: first-generation agents cause extrapyramidal symptoms (e.g., dystonia, parkinsonism, tardive dyskinesia) via striatal D2 blockade, while second-generation "atypicals" incur metabolic disturbances (weight gain, dyslipidemia, diabetes mellitus) through complex receptor profiles (e.g., histamine H1, muscarinic M3, serotonin 2A receptor antagonism). Crucially, these agents fail to address the underlying pathophysiology of dopaminergic dysregulation, often described as a "hyperdopaminergic" state in mesolimbic pathways [7] [8].
RO5166017 represents a mechanistically distinct approach by targeting upstream modulators of dopaminergic hyperactivity. Unlike D2 antagonists, RO5166017 exhibits negligible affinity for D2 receptors or other off-targets associated with side effects. Preclinically, RO5166017 (0.1–3 mg/kg, oral) suppresses hyperlocomotion induced by cocaine, the NMDA receptor antagonist L-687,414, and in dopamine transporter knockout mice—models reflecting hyperdopaminergic states relevant to psychosis. These effects mirror those of antipsychotics (e.g., haloperidol, olanzapine) but occur without inducing catalepsy, a preclinical correlate of extrapyramidal symptoms. Furthermore, RO5166017 administration prevents stress-induced hyperthermia and exhibits anxiolytic-like properties in mice (0.1–0.3 mg/kg), suggesting broader therapeutic potential. Genetic validation confirms Trace Amine-Associated Receptor 1-dependence: RO5166017’s behavioral effects are absent in Trace Amine-Associated Receptor 1 knockout mice and blocked by the antagonist RTI-7470-44. This profile positions Trace Amine-Associated Receptor 1 agonists as "dopamine stabilizers" capable of dampening pathological hyperdopaminergia while preserving physiological tone, potentially overcoming the efficacy-safety trade-offs of D2 blockade [4] [6] [8].
The emergence of Trace Amine-Associated Receptor 1 agonists also addresses limitations in treating substance use disorders comorbid with psychosis. RO5166017 inhibits cocaine-induced conditioned place preference (a measure of drug reward) and attenuates cue- and drug-primed reinstatement of cocaine-seeking behavior when microinjected into key nodes of the mesocorticolimbic circuit (ventral tegmental area, prelimbic cortex, nucleus accumbens core/shell). Crucially, it achieves this without the intrinsic rewarding or sedative properties that complicate the use of dopaminergic agents. This multifaceted modulation of reward pathways, combined with antipsychotic-like efficacy, highlights the potential of Trace Amine-Associated Receptor 1 agonists like RO5166017 for complex neuropsychiatric conditions where dopamine dysregulation transcends traditional diagnostic boundaries [5] [9].
Table 3: Comparative Mechanisms: Traditional Antipsychotics versus Trace Amine-Associated Receptor 1 Agonism
Feature | Traditional D2 Antagonists | Trace Amine-Associated Receptor 1 Agonism (e.g., RO5166017) |
---|---|---|
Primary Molecular Target | Dopamine D2 receptor | Trace Amine-Associated Receptor 1 (intracellular GPCR) |
Mechanism in Psychosis | Postsynaptic D2 receptor blockade | Presynaptic modulation of dopaminergic neuron firing and dopamine release |
Efficacy on Positive Symptoms | High | Demonstrated in hyperdopaminergic rodent models (e.g., cocaine, NMDA antagonist paradigms) |
Efficacy on Negative Symptoms/Cognition | Limited | Suggested by anxiolytic-like effects and anti-impulsivity in mice; indirect evidence |
Motor Side Effects | Extrapyramidal symptoms (acute and tardive) with typicals; lower risk with atypicals | No catalepsy in rodent models |
Metabolic Side Effects | Significant risk with many atypicals (e.g., olanzapine, clozapine) | Reduces food intake and body weight in diet-induced obese mice |
Effect on Reward Pathways | Often anhedogenic; limited efficacy in substance use comorbidity | Reduces cocaine reward/relapse and nicotine intake without aversion or sedation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7